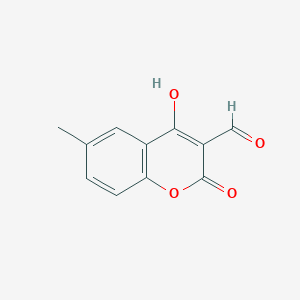

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde

Description

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde is a chromene derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, a ketone at position 2, and a formyl group at position 3. Chromenes are heterocyclic compounds with a benzopyran backbone, widely studied for their pharmacological and material science applications. The compound is listed as discontinued in commercial catalogs , suggesting challenges in large-scale production or niche applications.

Properties

IUPAC Name |

4-hydroxy-6-methyl-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJLDOHIPVFYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699350 | |

| Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126214-23-1 | |

| Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-6-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several routes. One common method involves the condensation of 4-hydroxycoumarin with hexamethylenetetramine in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.

. These methods utilize solvents such as dimethylformamide and catalysts like glacial acetic acid to facilitate the reaction.

Chemical Reactions Analysis

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The hydroxyl group in the chromene ring can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of anti-cancer and anti-inflammatory drugs.

Materials Science:

Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde exerts its effects involves interactions with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways . For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.

Comparison with Similar Compounds

Key Observations :

- Positional Sensitivity : The target compound’s hydroxyl group at position 4 distinguishes it from analogs with substituents at positions 2 or 4 (e.g., 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde ).

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl ) enhance crystallinity, while methyl groups may improve lipophilicity.

Key Observations :

- Microwave vs. Conventional : Microwave-assisted synthesis reduces reaction time (6 minutes vs. 3 hours) and improves yields (97% vs. 85%) .

- Substituent Complexity : Methoxy and bromo substituents require stringent conditions, leading to lower yields (46% for 6-methoxy analog ).

Physicochemical and Spectral Properties

Spectroscopic data and melting points reflect structural differences:

Key Observations :

- Hydrogen Bonding: The hydroxyl group in the target compound likely contributes to higher melting points compared to non-hydroxylated analogs.

- Formyl Group Shifts : $ ^1H $-NMR signals for -CHO range from δ 9.83–10.45, influenced by adjacent substituents .

Biological Activity

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde, a compound belonging to the chromene family, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

The molecular formula of 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde is with a molecular weight of 176.17 g/mol. It features a chromene backbone with a hydroxyl group and an aldehyde functional group, contributing to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A study highlighted its ability to inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases.

Anticancer Properties

The compound has demonstrated anticancer activity in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, in vitro studies revealed that it significantly inhibited the proliferation of human tumor cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde has also been investigated for its anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. This activity positions it as a candidate for treating inflammatory diseases .

The biological activity of 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes related to cancer progression and inflammation.

- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, influencing cellular responses.

- Gene Expression : The compound can alter the expression of genes associated with apoptosis and cell cycle regulation.

Study 1: Anticancer Activity

In a controlled study, 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde was tested against several cancer cell lines including breast and colon cancer. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| HT29 (Colon) | 20 | Cell cycle arrest |

Study 2: Anti-inflammatory Effects

Another study evaluated its effects on inflammatory markers in animal models of arthritis. The compound significantly reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

| Treatment Group | Swelling Reduction (%) | TNF-alpha Level (pg/mL) |

|---|---|---|

| Control | 0 | 150 |

| Compound Group | 60 | 60 |

Future Directions

The research on 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde is still evolving. Future studies could focus on:

- Clinical Trials : Assessing safety and efficacy in humans.

- Mechanistic Studies : Elucidating detailed pathways involved in its biological activities.

- Formulation Development : Creating drug formulations that enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.